3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
Description
This compound features an imidazo[1,2-c]quinazoline core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . Key structural elements include:
Properties
IUPAC Name |
3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-17-8-10-18(11-9-17)16-34-26-29-21-7-3-2-6-20(21)24-28-22(25(32)30(24)26)12-13-23(31)27-15-19-5-4-14-33-19/h2-11,14,22H,12-13,15-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFJYVTUBMFUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-c]quinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the imidazo[1,2-c]quinazoline intermediate with a thiol compound, such as 4-methylbenzenethiol, under suitable conditions.
Attachment of the propanamide group: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazo[1,2-c]quinazoline core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes suggest potential therapeutic applications, particularly in drug development. Research indicates that imidazo[1,2-c]quinazoline derivatives exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that imidazoquinazolines can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this one have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antidiabetic Effects : The compound may possess α-glucosidase inhibitory properties, which are beneficial for managing type 2 diabetes mellitus. In vitro studies have highlighted the importance of substituent groups on the imidazoquinazoline core in enhancing inhibitory potency .
Enzyme Inhibition
The compound may serve as an enzyme inhibitor by interacting with specific active sites on target enzymes. Its ability to modulate enzyme activity could lead to applications in treating metabolic disorders or developing new therapeutic agents targeting specific biochemical pathways.
Research has indicated that compounds within the imidazo[1,2-c]quinazoline family can exhibit various biological activities:
- Antimicrobial Properties : The presence of sulfur and nitrogen heteroatoms in the structure enhances its interaction with biological membranes and microbial enzymes, potentially leading to antimicrobial effects .
- Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A study published in the British Journal of Pharmacology demonstrated that imidazo[1,2-c]quinazolines could inhibit cancer cell growth effectively. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could enhance anticancer potency .
- α-Glucosidase Inhibition Research : Another investigation focused on the α-glucosidase inhibitory activity of substituted imidazoquinazolines showed that certain compounds exhibited superior inhibition compared to standard treatments like acarbose. This suggests that similar modifications could be explored for developing new antidiabetic agents .
Mechanism of Action
The mechanism of action of 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group may form covalent bonds with thiol groups in proteins, while the imidazo[1,2-c]quinazoline core may interact with nucleic acids or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Amide Side Chain : The thiophen-2-ylmethyl group in the target compound contrasts with furylmethyl () or phenylpiperazinyl () groups, impacting hydrogen bonding and solubility .
Bioactivity and Target Profiling
- Kinase Inhibition : Imidazo[1,2-c]quinazolines are reported as ROCK1 inhibitors (). The sulfanyl and amide groups may mediate ATP-binding pocket interactions .
- Bioactivity Clustering : Compounds with similar cores and substituents cluster in bioactivity profiles, indicating shared targets (). The thiophenmethyl group may confer selectivity for thiol-containing enzymes .
- Pharmacokinetics : Similarity indexing () predicts moderate oral bioavailability for the target compound, comparable to SAHA (a hydroxamate HDAC inhibitor), due to balanced logP (~3.2) and molecular weight (~500 Da) .
Biological Activity
The compound 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide represents a novel class of imidazoquinazoline derivatives. This compound is notable for its complex structure, which combines multiple functional groups that may confer significant biological activities. Recent studies have indicated its potential in various therapeutic applications, particularly in the fields of diabetes management and antimicrobial activity.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 597.7 g/mol. Its structure incorporates an imidazo[1,2-c]quinazoline core, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C33H35N5O4S |
| Molecular Weight | 597.7 g/mol |
| CAS Number | 1219189-20-4 |
Antidiabetic Activity
Research has shown that imidazoquinazolines can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. In a study comparing various derivatives, compounds similar to 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl) demonstrated promising inhibitory activities against this enzyme. The IC50 values for these compounds ranged from 50.0 µM to 268.25 µM, significantly lower than that of acarbose (750.0 µM), a standard antidiabetic drug .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar imidazoquinazoline derivatives have shown effectiveness against a range of pathogens including Klebsiella pneumoniae , Staphylococcus aureus , and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl rings and the introduction of electron-donating groups enhance antimicrobial potency .
Study on α-Glucosidase Inhibition
A detailed study synthesized several imidazoquinazolines and evaluated their α-glucosidase inhibitory activity. The results indicated that compounds with specific substituents on the imidazole ring exhibited superior inhibition compared to others. For instance, compounds with methoxy groups positioned at C-2 and C-3 were particularly effective .
Antimicrobial Testing
In another study focusing on the antibacterial properties of quinazoline derivatives, it was found that certain modifications led to increased activity against Gram-positive and Gram-negative bacteria. The presence of sulfanyl groups was crucial in enhancing the interaction with bacterial cell walls .
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors involved in glucose metabolism and bacterial cell function. The unique structural features allow for effective binding through hydrogen bonds and hydrophobic interactions, modulating the activity of these targets .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can intermediates be characterized?
Methodological Answer: The synthesis involves multi-step reactions, including thioether formation, cyclization, and amide coupling. For example:
- Step 1: React 4-methylbenzyl mercaptan with a quinazolinone precursor to introduce the sulfanyl group. Use triethylamine (EtN) in DMF-HO for controlled thiol addition .
- Step 2: Cyclize the intermediate using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMSO to form the imidazo[1,2-c]quinazolinone core .
- Step 3: Couple the thiophen-2-ylmethylamine via amide bond formation using HOBt/EDC or HBTU in anhydrous DMF .
Characterization:
Q. How can researchers validate the compound’s structural integrity using spectroscopic and chromatographic methods?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect degradation products .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Common Pitfalls:
- NMR Signal Overlap : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in the aromatic region .
- Hygroscopic Intermediates : Store intermediates under inert gas (N) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding affinities?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., FLT3, EGFR) based on structural analogs like AC220 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the thioether-quinazolinone moiety in hydrophobic binding pockets .
- QSAR Modeling : Train models on imidazo[1,2-c]quinazolinone derivatives to correlate substituents (e.g., 4-methylphenyl vs. thiophene) with IC values .
Data Contradictions:
Q. What strategies resolve discrepancies between theoretical and experimental spectral data?
Methodological Answer:
- Dynamic NMR : Adjust temperature or solvent polarity to detect rotamers in the thiophen-2-ylmethyl group .
- Isotopic Labeling : Synthesize C-labeled analogs to assign ambiguous carbonyl signals in 13C-NMR .
- DFT Calculations : Compare computed (B3LYP/6-31G**) and experimental IR spectra to identify vibrational mode mismatches .
Example:
If experimental H-NMR shows a singlet at δ 7.2 ppm (expected as a doublet for aromatic protons), consider steric hindrance altering proton coupling .
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Design of Experiments (DoE) : Use Bayesian optimization to screen variables (e.g., temperature, solvent ratio, catalyst loading) in a 20-run factorial design .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and reduce byproducts .
Case Study:
For HBTU-mediated amide coupling, optimal conditions may include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 12–16 hours |
| Solvent | Anhydrous DMF |
| Base | DIEA (2.5 equiv) |
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core Modifications : Replace the 4-methylphenyl group with electron-deficient aryl rings (e.g., 4-CF) to improve target binding .
- Side-Chain Variations : Substitute thiophen-2-ylmethyl with pyridinylmethyl to enhance solubility via π-π stacking .
Biological Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
